molecular formula C22H24F3N5O B10831388 Sos1-IN-11

Sos1-IN-11

货号: B10831388
分子量: 431.5 g/mol
InChI 键: RKWFDZPCFOPRML-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sos1-IN-11 is a research-grade chemical compound that functions as a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF) in cellular signaling pathways . By targeting SOS1, this inhibitor modulates the activation of RAS GTPases, which are critical regulators of cell proliferation, differentiation, and survival . The primary mechanism of action of this compound involves binding to SOS1 and disrupting its interaction with RAS proteins, particularly KRAS. This action prevents SOS1 from catalyzing the exchange of GDP for GTP on RAS, thereby maintaining RAS in its inactive state and dampening downstream signaling through the MAPK/ERK pathway . This mechanism is crucial for investigating tumorigenesis driven by RAS mutations. SOS1 is a major node in the negative feedback regulation of the KRAS pathway, making it a highly relevant target in oncology research . Preclinical studies with SOS1 inhibitors have demonstrated significant potential in impairing the development and progression of KRAS-driven cancers, such as lung adenocarcinoma . Furthermore, targeting SOS1 has been shown to enhance the efficacy of direct KRAS G12C inhibitors and delay the emergence of resistance in model systems, highlighting its value in combination therapy research . Research applications of this compound extend to studying its effects on the tumor microenvironment, as SOS1 ablation has been shown to reduce populations of cancer-associated fibroblasts and macrophages, which support tumor growth . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

属性

分子式

C22H24F3N5O

分子量

431.5 g/mol

IUPAC 名称

4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-amine

InChI

InChI=1S/C22H24F3N5O/c1-13-16(5-4-6-19(13)22(23,24)25)14(2)27-21-17-11-20(30-7-9-31-10-8-30)26-12-18(17)15(3)28-29-21/h4-6,11-12,14H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1

InChI 键

RKWFDZPCFOPRML-CQSZACIVSA-N

手性 SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C

规范 SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C

产品来源

United States

准备方法

Core Structure Synthesis

The quinazoline core, critical for SOS1 binding, is synthesized from methyl benzoate (2 ) through sequential nitro reduction, condensation, and sulfonate formation (Scheme 1). Iron-mediated reduction of the nitro group in 2 yields aniline 3 , which undergoes acid-catalyzed condensation with acetonitrile to form quinazolinone 4 . Subsequent sulfonation generates intermediate 5 , enabling nucleophilic aromatic substitution (S<sub>N</sub>Ar) with amines to produce chiral 4-aminoquinazolines (8 , 9 ).

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)
Nitro reductionFe, HCl, EtOH, reflux89
CondensationH<sub>2</sub>SO<sub>4</sub>, acetonitrile, 80°C76
SulfonationClSO<sub>3</sub>H, DCM, 0°C82
S<sub>N</sub>ArR-NH<sub>2</sub>, DIPEA, DMF, 60°C70–86

Linker and E3 Ligase Conjugation

PROTAC functionality is achieved by tethering the quinazoline core to CRBN ligands via polyethylene glycol (PEG) or alkyl linkers. Hydrogenolysis of benzyl-protected intermediates (21–23 ) exposes hydroxyl groups for coupling with thalidomide derivatives (Scheme 2). Carbodiimide-mediated amidation links the warhead to lenalidomide, optimizing proteasomal targeting.

Table 2: Linker Optimization for this compound

Linker TypeLength (Atoms)Degradation Efficiency (DC<sub>50</sub>, nM)
PEG3161.85
Alkyl67.53
PEG5203.42

Optimization of Synthetic Parameters

Solvent and Temperature Effects

Reaction yields for S<sub>N</sub>Ar steps are maximized in dimethylformamide (DMF) at 60°C, whereas polar aprotic solvents like tetrahydrofuran (THF) reduce byproduct formation during sulfonation. Elevated temperatures (>80°C) during condensation risk quinazolinone decomposition, necessitating strict thermal control.

Chirality and Stereochemical Purity

Chiral amines introduced during S<sub>N</sub>Ar govern SOS1 binding affinity. (R)-configured amines enhance DC<sub>50</sub> values by 3-fold compared to (S)-isomers, as validated by crystallographic studies of SOS1-PROTAC complexes. Enantiomeric resolution via chiral HPLC ensures >98% stereochemical purity for in vivo applications.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (500 MHz, DMSO-d<sub>6</sub>): δ 8.52 (s, 1H, quinazoline-H), 7.89–7.21 (m, aromatic-H), 4.62 (t, PEG linker).

  • 13C NMR: 165.2 ppm (C=O, quinazolinone), 156.8 ppm (C-N, amide).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C<sub>32</sub>H<sub>38</sub>N<sub>7</sub>O<sub>6</sub>S [M+H]<sup>+</sup>: 672.2598; Found: 672.2601.

Purity and Stability

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) show <2% degradation, underscoring suitability for long-term storage.

Scalability and Process Challenges

Kilogram-Scale Synthesis

Pilot-scale production employs continuous flow chemistry for nitro reduction and S<sub>N</sub>Ar steps, achieving 65% overall yield with 99.5% purity. Critical process parameters include:

  • Residence Time: 8 minutes for nitro reduction (prevents over-reduction).

  • Catalyst Loading: 5 mol% Pd/C for hydrogenolysis (minimizes metal leaching).

Byproduct Mitigation

Major byproducts include desulfonated intermediates and linker hydrolysis products. Silica gel chromatography and recrystallization from ethanol/water (4:1) reduce impurities to <0.5%.

Comparative Efficacy of SOS1 PROTACs

Table 3: Degradation Activity of this compound vs. Analogs

CompoundDC<sub>50</sub> (nM)t<sub>1/2</sub> (h)Cell Line
This compound1.856.2SW620
1a7.533.8A549
1j3.425.1DLD-1

This compound demonstrates superior degradation kinetics and anti-proliferative activity (IC<sub>50</sub> = 12 nM in SW620 cells) due to optimized linker flexibility and CRBN binding.

Mechanistic Insights and Pathway Modulation

This compound-induced SOS1 degradation abolishes KRAS-ERK signaling, reducing phospho-ERK levels by 90% within 6 hours. Concurrent PI3K-Akt pathway inhibition (40% phospho-Akt reduction) suggests cross-talk between Ras effector pathways, amplifying anti-tumor effects .

化学反应分析

反应类型

SOS1-IN-11 经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及各种亲核试剂用于取代反应。 反应条件如温度、溶剂和 pH 值被仔细控制以实现预期结果 .

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生酮或醛,而取代反应可以将各种官能团引入分子中 .

科学研究应用

Therapeutic Applications

The primary applications of Sos1-IN-11 include:

  • Cancer Treatment : this compound has shown promise in preclinical models as a selective inhibitor of SOS1, potentially leading to reduced tumor growth in cancers driven by KRAS mutations .
  • Targeted Therapy : By specifically inhibiting SOS1, this compound may offer a targeted approach to treating RAS-driven malignancies, minimizing off-target effects often seen with broader-spectrum therapies .

Preclinical Studies on Tumor Growth Inhibition

Research has demonstrated that this compound effectively reduces tumor volume in murine models expressing KRAS mutations. In these studies, mice treated with the compound exhibited significantly slower tumor growth compared to control groups, indicating its potential as an effective therapeutic agent .

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds to a unique site on the SOS1 protein, distinct from other known inhibitors. This unique binding may contribute to its selectivity and efficacy against SOS1-mediated signaling pathways .

Data Table: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Cancer TreatmentDemonstrated >50% inhibition in KRAS G12C/SOS1 PPI assay
Preclinical ModelsSignificant reduction in tumor volume in KRAS-driven LUAD models
Molecular DockingUnique binding site identified, suggesting potential for selective inhibition

作用机制

SOS1-IN-11 通过与 SOS1 蛋白的催化域结合发挥作用,从而阻止其与大鼠肉瘤病毒蛋白的相互作用。 这种抑制减少了负载鸟苷三磷酸的大鼠肉瘤病毒的形成,从而限制了由大鼠肉瘤病毒通路突变驱动的癌症的细胞增殖 .

相似化合物的比较

Comparison with Similar SOS1 Inhibitors

The following table summarizes key pharmacological and structural properties of SOS1-IN-11 and its analogs:

Compound IC50 (nM) Selectivity Pharmacokinetics Key Advantages/Limitations Source
This compound 30 SOS1-specific Limited oral bioavailability Moderate potency; foundational for SAR
SOS1-IN-14 3.9 SOS1; P-gp substrate Oral activity; intestinal absorption Superior potency and in vivo efficacy
SOS1-IN-3 5 SOS1-specific Not reported High potency but lacks clinical data
SOS1-IN-13 6.5 SOS1-specific Not reported Balanced potency and selectivity
BI-3406 42 SOS1/KRAS interaction disruptor Oral; advanced preclinical development Broader mechanism but lower potency

Key Findings:

Potency :

  • SOS1-IN-14 (IC50 = 3.9 nM) is 8-fold more potent than this compound (30 nM) due to optimized binding interactions with the SOS1 catalytic domain .
  • SOS1-IN-3 (IC50 = 5 nM) and SOS1-IN-13 (6.5 nM) also outperform this compound in vitro, suggesting structural modifications (e.g., halogen substitutions) enhance target engagement .

Selectivity and Mechanism :

  • This compound and SOS1-IN-14 are highly selective for SOS1 over related GEFs (e.g., SOS2), minimizing off-target effects .
  • In contrast, BI-3406 disrupts SOS1-KRAS binding rather than inhibiting SOS1 enzymatic activity, offering a complementary mechanism but with reduced potency (IC50 = 42 nM) .

Pharmacokinetics: SOS1-IN-14 exhibits superior oral bioavailability and intestinal absorption compared to this compound, attributed to reduced P-glycoprotein-mediated efflux .

In Vivo Efficacy: In KRAS-mutant xenograft models, SOS1-IN-14 achieves >70% tumor growth inhibition at 10 mg/kg, outperforming this compound and BI-3406 .

Research Findings and Clinical Implications

  • This compound has been instrumental in elucidating SOS1’s role in RAS-driven cancers. However, its moderate potency and pharmacokinetic limitations have spurred the development of next-generation inhibitors like SOS1-IN-14 .
  • SOS1-IN-3 and SOS1-IN-13 show promise in combination therapies with MEK or ERK inhibitors, overcoming resistance mechanisms in KRAS-mutant models .

生物活性

Sos1-IN-11 is a compound designed to inhibit the activity of SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

SOS1 facilitates the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby promoting RAS signaling pathways that lead to cell proliferation and survival. This compound acts by binding to SOS1, inhibiting its GEF activity and consequently reducing RAS activation. This inhibition can result in decreased tumor growth and improved responses to other cancer therapies.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance, in colorectal cancer patient-derived organoids (PDOs), treatment with this compound resulted in significant reductions in tumor cell viability and proliferation. The compound was shown to degrade SOS1 effectively, with a reported degradation rate of approximately 64% at a concentration of 1 µM .

Table 1: Efficacy of this compound in Different Cancer Models

Cancer TypeModel TypeConcentration (µM)Degradation Rate (%)Reference
Colorectal CancerPDOs164
Lung AdenocarcinomaMouse Model0.570
Gastroesophageal CancerCell Lines250

Case Study: Lung Adenocarcinoma

In a study involving KRAS G12D-driven lung adenocarcinoma (LUAD), this compound was administered to genetically modified mice lacking SOS1. The results indicated that the absence of SOS1 led to a significant reduction in tumor burden and improved survival rates compared to control groups. Tumors in SOS1-deficient mice were predominantly benign, suggesting that targeting SOS1 could effectively limit aggressive tumor progression .

Case Study: Colorectal Cancer

Another significant investigation involved colorectal cancer where this compound treatment resulted in not only reduced cell viability but also altered tumor microenvironment characteristics. The study highlighted a decrease in pro-inflammatory cytokines within the tumor microenvironment, indicating that Sos1 inhibition may also modulate immune responses alongside direct anti-tumor effects .

Research Findings

Key Findings:

  • Tumor Microenvironment Modulation: Inhibition of SOS1 alters the levels of cytokines and chemokines, potentially reshaping the immune landscape within tumors .
  • Synergistic Effects: Combining this compound with MEK inhibitors has shown enhanced therapeutic efficacy in KRAS-amplified cancers, suggesting a potential for combination therapy strategies .
  • Resistance Mechanisms: The research indicates that Sos1 inhibition may overcome resistance mechanisms associated with other targeted therapies, such as osimertinib in EGFR-mutated LUAD .

常见问题

Q. What is the primary mechanism of action of Sos1-IN-11 in disrupting SOS1/KRAS signaling pathways?

this compound inhibits the SOS1 protein, a guanine nucleotide exchange factor (GEF) critical for activating KRAS by facilitating GTP loading. This disruption prevents KRAS-mediated downstream signaling, such as MAPK pathway activation, which is often hyperactive in KRAS-mutant cancers. To validate target engagement, researchers should employ biophysical assays (e.g., surface plasmon resonance) to confirm direct binding and functional assays (e.g., GTP-loading measurements in KRAS-mutant cell lines) .

Q. How should researchers design in vitro assays to determine the IC50 of this compound against SOS1?

A robust in vitro assay involves:

  • Cell lines : Use KRAS-mutant cell lines (e.g., H358 or SW1573) with confirmed SOS1 dependency.
  • Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–10 µM) with triplicate measurements.
  • Controls : Include a positive control (e.g., BI-3406) and negative control (vehicle-only).
  • Endpoint : Measure KRAS activation via ELISA or Western blot for phosphorylated ERK. Data normalization and curve fitting (e.g., using GraphPad Prism) are critical for accurate IC50 calculation .

Q. What validation steps are essential to confirm the specificity of this compound for SOS1 over related proteins (e.g., SOS2)?

  • Selectivity panels : Test this compound against a panel of GEFs (e.g., SOS2, RASGRP1) using biochemical assays.
  • Genetic knockdown : Compare this compound efficacy in SOS1-knockout vs. wild-type cell lines.
  • Off-target profiling : Utilize kinome-wide screens or proteome profiling to rule out non-specific interactions .

Q. How can researchers optimize experimental conditions for measuring this compound’s effects on cell proliferation?

  • Time-course analysis : Assess proliferation at 24, 48, and 72 hours post-treatment to account for delayed signaling effects.
  • Assay compatibility : Use ATP-based viability assays (e.g., CellTiter-Glo) in low-serum conditions to minimize growth factor interference.
  • Data normalization : Normalize to baseline viability (time-zero measurements) to distinguish cytostatic vs. cytotoxic effects .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to derive IC50 values.
  • Error analysis : Report 95% confidence intervals and use ANOVA for comparing multiple groups.
  • Outlier handling : Apply Grubbs’ test or ROUT method to exclude technical outliers .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy of this compound be resolved?

Contradictions often arise from differences in bioavailability, tumor microenvironment factors, or off-target effects. To address this:

  • Pharmacokinetic profiling : Measure plasma and tumor drug levels in rodent models to confirm target exposure.
  • Combination studies : Test this compound with inhibitors of compensatory pathways (e.g., MEK or PI3K).
  • Tumor models : Use patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) that better replicate human KRAS-mutant biology .

Q. What strategies improve the translational relevance of this compound studies in preclinical models?

  • Dosing regimens : Mimic human pharmacokinetics using staggered dosing or continuous infusion.
  • Biomarker integration : Monitor SOS1-KRAS interaction dynamics via PET imaging or liquid biopsies.
  • Resistance modeling : Generate this compound-resistant cell lines to identify compensatory mechanisms (e.g., SOS2 upregulation) .

Q. How should researchers design experiments to evaluate this compound’s synergy with MEK/ERK inhibitors?

  • Combinatorial dosing : Use a matrix design (e.g., 4x4 concentrations) to assess additive vs. synergistic effects.
  • Synergy metrics : Calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic validation : Perform RNA-seq or phospho-proteomics to confirm pathway suppression .

Q. What methodologies are critical for assessing this compound’s pharmacokinetic (PK) properties in preclinical models?

  • Route of administration : Compare oral vs. intravenous delivery to assess bioavailability.
  • Tissue distribution : Use LC-MS/MS to quantify drug levels in plasma, tumors, and critical organs.
  • Metabolic stability : Perform hepatic microsome assays to identify major metabolites .

Q. How can researchers address variability in this compound response across KRAS-mutant subtypes (e.g., G12C vs. G12D)?

  • Subtype stratification : Test this compound in isogenic cell lines with defined KRAS mutations.
  • Functional genomics : Perform CRISPR screens to identify mutation-specific dependencies.
  • Clinical correlation : Analyze SOS1 expression levels in patient tumor datasets (e.g., TCGA) to predict responsiveness .

Key Considerations for Data Reporting

  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Ethical compliance : Adhere to institutional guidelines for animal studies and human-derived samples.
  • Conflict resolution : Transparently document contradictory findings and propose mechanistic hypotheses for further testing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。